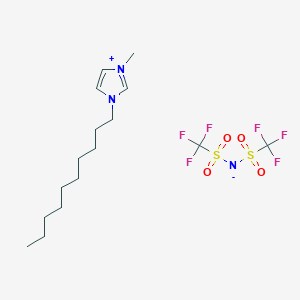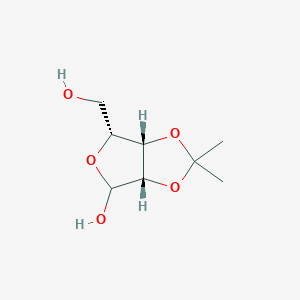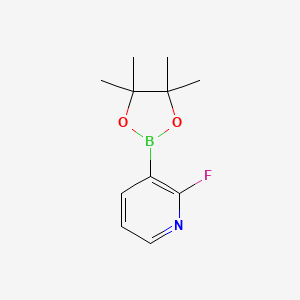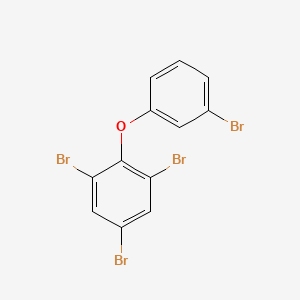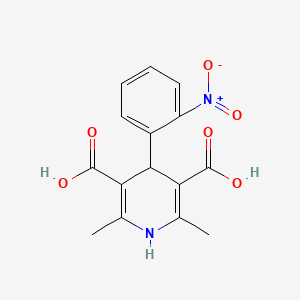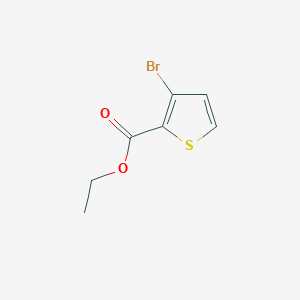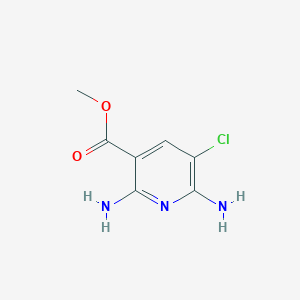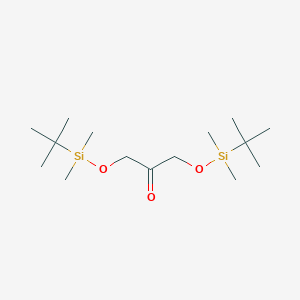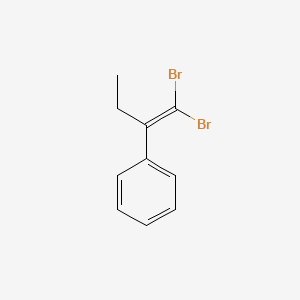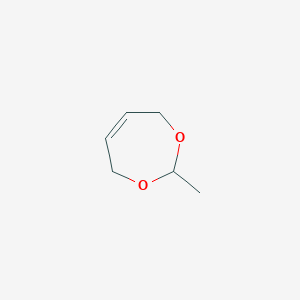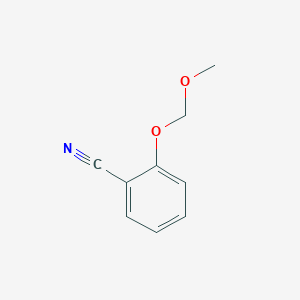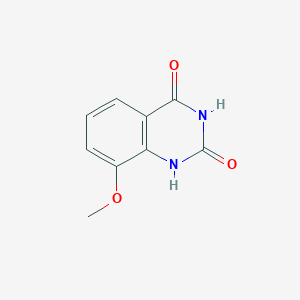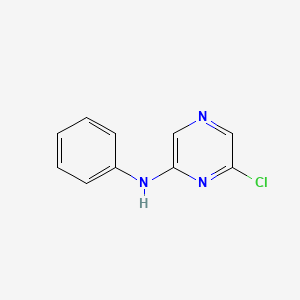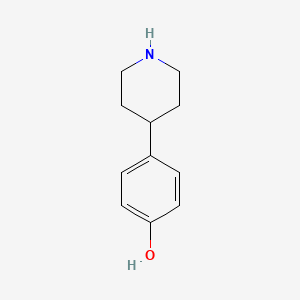
4-Piperidin-4-ylphenol
Vue d'ensemble
Description
“4-Piperidin-4-ylphenol” is a chemical compound with the CAS Number: 62614-84-0 . It has a molecular weight of 177.25 and its molecular formula is C11H15NO . It is a white to yellow solid and is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Piperidin-4-ylphenol is 1S/C11H15NO/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-4,10,12-13H,5-8H2 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
4-Piperidin-4-ylphenol has a density of 1.1±0.1 g/cm3 . Its boiling point is 322.2±42.0 °C at 760 mmHg . The compound does not have a specified melting point . Its flash point is 140.8±18.5 °C .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
4-Piperidin-4-ylphenol derivatives have been explored for their antimicrobial properties. A study by Mallesha and Mohana (2014) synthesized 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, demonstrating significant antimicrobial activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Gastric Antisecretory Agents
In the field of gastroenterology, 4-piperidin-4-ylphenol derivatives have been evaluated as gastric antisecretory agents. Scott et al. (1983) identified a compound, 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine (fenoctimine), which showed promising results as a nonanticholinergic gastric antisecretory drug (Scott et al., 1983).
Cannabinoid Receptor Antagonists
These compounds have also been investigated for their potential as cannabinoid receptor antagonists. Lan et al. (1999) studied a series of pyrazole derivatives, including ones with 4-piperidin-4-ylphenol structures, finding potent and selective cannabinoid CB1 receptor antagonistic activity (Lan et al., 1999).
Structural and Theoretical Studies
Karthik et al. (2021) performed thermal, optical, etching, structural studies, and theoretical calculations on [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, a derivative of 4-piperidin-4-ylphenol. These studies contribute to the understanding of the compound's properties and potential applications (Karthik et al., 2021).
Dopamine Receptor Ligands
Rowley et al. (1997) investigated 4-heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor, highlighting the potential therapeutic applications of 4-piperidin-4-ylphenol derivatives in neuropsychiatric disorders (Rowley et al., 1997).
Antiproliferative Activity
Prasad et al. (2008) synthesized and evaluated diphenyl(piperidin-4-yl) thioamide methanol derivatives for their antiproliferative activity. This research contributes to the exploration of these compounds in cancer research (Prasad et al., 2008).
Safety And Hazards
The safety information for 4-Piperidin-4-ylphenol includes hazard statements H302, H315, and H319 . This indicates that the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements include P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .
Relevant Papers
The search results include a review paper on piperidine derivatives . This paper summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . It also covers the pharmaceutical applications of synthetic and natural piperidines, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing a piperidine moiety .
Propriétés
IUPAC Name |
4-piperidin-4-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-4,10,12-13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEWVCFSCQUKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440998 | |
| Record name | 4-Piperidin-4-ylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidin-4-ylphenol | |
CAS RN |
62614-84-0 | |
| Record name | 4-Piperidin-4-ylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

